[1-(Diphenylmethyl)azetidin-3-yl](thiomorpholin-4-yl)methanone
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Overview
Description
1-(Diphenylmethyl)azetidin-3-ylmethanone is a complex organic compound that features both azetidine and thiomorpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)azetidin-3-ylmethanone typically involves multiple steps, starting with the preparation of the azetidine and thiomorpholine precursors. These precursors are then coupled under specific reaction conditions to form the final compound. Common methods include:
Microemulsion Method: This involves creating a microemulsion of the reactants to facilitate the reaction.
Stirring Method: Continuous stirring of the reactants to ensure proper mixing and reaction.
Coating Method: Applying a thin layer of one reactant onto another to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory methods mentioned above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)azetidin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(Diphenylmethyl)azetidin-3-ylmethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)azetidin-3-ylmethanone involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, such as:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide .
Uniqueness
What sets 1-(Diphenylmethyl)azetidin-3-ylmethanone apart from similar compounds is its unique combination of azetidine and thiomorpholine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H24N2OS |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(1-benzhydrylazetidin-3-yl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C21H24N2OS/c24-21(22-11-13-25-14-12-22)19-15-23(16-19)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 |
InChI Key |
AAXAMULYCBXRHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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